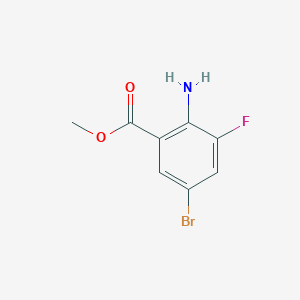

Methyl 2-amino-5-bromo-3-fluorobenzoate

Description

Methyl 2-amino-5-bromo-3-fluorobenzoate (C₈H₇BrFNO₂) is a halogenated aromatic ester with a molecular weight of 248.05 g/mol. Its structure features a benzoate backbone substituted with amino (-NH₂), bromo (-Br), and fluoro (-F) groups at positions 2, 5, and 3, respectively, along with a methyl ester moiety at the carboxyl position. Key identifiers include:

- SMILES: COC(=O)C1=C(C(=CC(=C1)Br)F)N

- InChIKey: XJZAAPNGVDFFQW-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Predicted values for adducts such as [M+H]⁺ (m/z 248.98, CCS 149.1 Ų) and [M-H]⁻ (m/z 246.96, CCS 147.9 Ų) .

The compound lacks reported literature data on synthesis, applications, or biological activity, suggesting it may be a novel or understudied derivative .

Properties

IUPAC Name |

methyl 2-amino-5-bromo-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZAAPNGVDFFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049106-42-4 | |

| Record name | methyl 2-amino-5-bromo-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: Methyl 2-amino-5-bromo-3-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe in biological research to study enzyme mechanisms and metabolic pathways.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-bromo-3-fluorobenzoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues: Methyl vs. Ethyl Esters

The most structurally similar compound is ethyl 2-amino-5-bromo-3-fluorobenzoate (C₉H₉BrFNO₂), which replaces the methyl ester with an ethyl group. Key differences include:

Key Observations :

Physicochemical and Analytical Profiles

Methyl 2-amino-5-bromo-3-fluorobenzoate exhibits distinct adduct profiles in mass spectrometry (MS):

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 248.98 | 149.1 |

| [M+Na]⁺ | 270.96 | 151.0 |

| [M-H]⁻ | 246.96 | 147.9 |

Ethyl 2-amino-5-bromo-3-fluorobenzoate shows similar trends but with shifted m/z and CCS values due to the ethyl group’s mass and size .

Biological Activity

Methyl 2-amino-5-bromo-3-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: . Its structure features an amino group, a bromo substituent, and a fluorine atom attached to a benzoate framework, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 248.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to these targets, potentially leading to inhibition or activation of critical biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.

- Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Biological Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. For instance, structural analogs have shown effectiveness against various bacterial strains and cancer cell lines.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. This is supported by studies indicating that compounds with similar structural features often demonstrate broad-spectrum antibacterial activity.

Anticancer Potential

Research indicates that this compound could be effective against certain cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through specific molecular interactions.

Case Studies

-

Anticancer Activity in vitro :

- A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated an IC50 value comparable to known anticancer agents, suggesting potential for further development in cancer therapy.

-

Antimicrobial Efficacy :

- Another study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in disk diffusion assays, indicating its potential as a therapeutic agent against bacterial infections.

Comparison with Related Compounds

The biological activity of this compound can be compared with other related benzoate derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C8H8BrFNO2 | Antimicrobial, Anticancer |

| Methyl 3-amino-5-bromo-2-fluorobenzoate | C8H8BrFNO2 | Antimicrobial |

| Methyl 2-amino-5-chloro-3-fluorobenzoate | C8H8ClFNO2 | Anticancer |

Future Directions

Ongoing research is needed to further elucidate the specific biological mechanisms of this compound. Future studies should focus on:

- Detailed structure-activity relationship (SAR) analyses.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Exploration of potential drug formulations for enhanced bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.